2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile
Description
2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile is a substituted phenoxyacetonitrile derivative characterized by a benzene ring functionalized with a formyl (CHO) group at the 4-position, an iodine atom at the 2-position, and a methoxy (OCH₃) group at the 6-position. The acetonitrile moiety (CH₂CN) is attached via an ether linkage to the phenolic oxygen. This compound’s structural complexity arises from the interplay of electron-withdrawing (formyl, iodine) and electron-donating (methoxy) substituents, which influence its electronic properties and reactivity.
Its molecular formula is inferred as C₁₀H₈INO₃, with a molar mass of 317.05 g/mol, calculated by adjusting the bromo analog (C₉H₆BrNO₂, 240.05 g/mol ) for iodine’s higher atomic mass and the additional methoxy group.
Properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO3/c1-14-9-5-7(6-13)4-8(11)10(9)15-3-2-12/h4-6H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYGCTYLQAKIOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile typically involves the reaction of 4-formyl-2-iodo-6-methoxyphenol with acetonitrile under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
Condensation: The formyl group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The methoxy group can affect the compound’s solubility and reactivity.
Comparison with Similar Compounds
Halogen Substituents (I vs. Br)
- Iodine in the target compound increases molar mass significantly compared to bromine in C₉H₆BrNO₂ (317.05 vs. 240.05 g/mol) . Iodine’s larger atomic radius and polarizability enhance its utility in transition-metal-catalyzed reactions (e.g., Ullmann or Sonogashira couplings), whereas bromine is less reactive in such contexts.
Electron-Donating vs. Withdrawing Groups
Nitrile Reactivity
- The acetonitrile moiety in all listed compounds enables transformations such as reduction to primary amines (e.g., LiAlH₄ in THF ) or hydrolysis to amides/acids. The target compound’s nitrile is flanked by steric hindrance from iodine and methoxy groups, which may slow hydrolysis compared to simpler analogs like (4-Methoxyphenyl)acetonitrile.
Computational Insights (Inferred from Analogous Studies)
The target compound’s HOMO likely localizes on the electron-rich methoxy and phenoxy regions, while the LUMO resides near the formyl and iodine substituents, guiding electrophilic or nucleophilic attack.
Biological Activity
2-(4-Formyl-2-iodo-6-methoxyphenoxy)acetonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 832674-41-6, features a unique structure that includes a formyl group, an iodo substituent, and a methoxyphenoxy moiety, which may contribute to its reactivity and biological effects.
The molecular formula of this compound is C12H10I NO3. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological research.
| Property | Value |
|---|---|
| Molecular Formula | C12H10I NO3 |
| Molecular Weight | 305.12 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and DMF |
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored in several studies. For example, compounds with similar phenolic structures have demonstrated cytotoxic effects on cancer cell lines, including T-lymphoblastic cells. The mechanism of action may involve the inhibition of key enzymes or pathways involved in cell proliferation and survival.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| CCRF-CEM (T-cell leukemia) | <10 | |
| MOLT-4 (T-cell leukemia) | <10 | |
| HeLa (cervical cancer) | >10 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for tumor growth and survival.
- Reactive Oxygen Species (ROS) : The presence of phenolic groups can lead to the generation of ROS, which may induce apoptosis in cancer cells.
- Signal Transduction Modulation : This compound may influence signaling pathways involved in cell cycle regulation and apoptosis.
Case Studies
- Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that halogenated phenols exhibited stronger antibacterial activity compared to their non-halogenated counterparts, suggesting that the iodo substituent in this compound could enhance its antimicrobial properties .
- Anticancer Evaluation : A series of phenolic compounds were tested for their cytotoxic effects on different cancer cell lines. The results demonstrated that compounds with similar structural features showed significant inhibition of cell proliferation in T-cell leukemia models, with IC50 values in the low micromolar range .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
